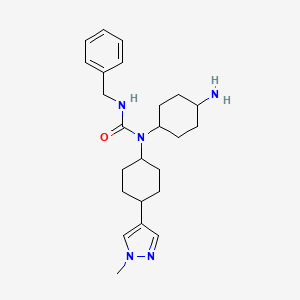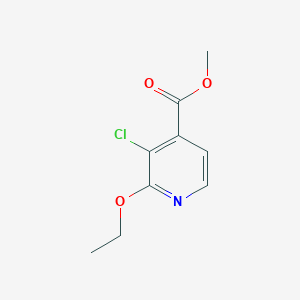
1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea is a complex organic compound that features a combination of cyclohexyl, benzyl, and pyrazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea typically involves multiple steps:
Formation of Aminocyclohexyl Intermediate: Starting with cyclohexanone, the compound undergoes reductive amination to introduce the amino group.
Benzylation: The aminocyclohexyl intermediate is then reacted with benzyl chloride under basic conditions to form the benzylated product.
Pyrazole Introduction: The benzylated intermediate is further reacted with 1-methyl-1H-pyrazole-4-carboxylic acid or its derivatives to introduce the pyrazole group.
Urea Formation: Finally, the compound is treated with a suitable isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The amino and benzyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and pyrazole groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction may produce cyclohexylamine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((1R,4R)-4-Aminocyclohexyl)-3-benzylurea: Lacks the pyrazole group.
1-((1R,4R)-4-Aminocyclohexyl)-3-(1-methyl-1H-pyrazol-4-YL)urea: Lacks the benzyl group.
1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-cyclohexylurea: Lacks the pyrazole group and has a different cyclohexyl substitution.
Uniqueness
The uniqueness of 1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea lies in its combination of functional groups, which may confer unique chemical and biological properties. The presence of both benzyl and pyrazole groups can enhance its reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C24H35N5O |
|---|---|
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
1-(4-aminocyclohexyl)-3-benzyl-1-[4-(1-methylpyrazol-4-yl)cyclohexyl]urea |
InChI |
InChI=1S/C24H35N5O/c1-28-17-20(16-27-28)19-7-11-22(12-8-19)29(23-13-9-21(25)10-14-23)24(30)26-15-18-5-3-2-4-6-18/h2-6,16-17,19,21-23H,7-15,25H2,1H3,(H,26,30) |
Clé InChI |
YWKQOFKPLYKODL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2CCC(CC2)N(C3CCC(CC3)N)C(=O)NCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14033164.png)
![4-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B14033165.png)

![6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B14033192.png)





